Cas no 5257-35-2 (2-phenylpropane-1,2-diamine)

2-phenylpropane-1,2-diamine structure
2-phenylpropane-1,2-diamine structure
Product Name:2-phenylpropane-1,2-diamine
CAS No:5257-35-2
MF:C9H14N2
MW:150.220861911774
MDL:MFCD01698312
CID:373047
PubChem ID:199923
Update Time:2025-04-19

2-phenylpropane-1,2-diamine Chemical and Physical Properties

Names and Identifiers

    • 1,2-Propanediamine, 2-phenyl-
    • 2-phenylpropane-1,2-diamine
    • 1,2-Propanediamine,2-phenyl-
    • AKOS005265760
    • 3-13-00-00342 (Beilstein Handbook Reference)
    • SCHEMBL77069
    • DTXSID80967001
    • methyl-1-phenyl-1,2-ethanediamine
    • 2-Phenyl-1,2-propanediamine
    • 5257-35-2
    • 1,2-diamino-2-phenylpropane
    • Phenyl-2 propanediamine-1,2
    • BRN 2802671
    • QWTBDURSHGHHTA-UHFFFAOYSA-N
    • EN300-224748
    • F83174
    • CS-0240093
    • 1,2-Propanediamine, 2-phenyl-
    • MDL: MFCD01698312
    • Inchi: 1S/C9H14N2/c1-9(11,7-10)8-5-3-2-4-6-8/h2-6H,7,10-11H2,1H3
    • InChI Key: QWTBDURSHGHHTA-UHFFFAOYSA-N
    • SMILES: NC(C)(CN)C1C=CC=CC=1

Computed Properties

  • Exact Mass: 150.11582
  • Monoisotopic Mass: 150.116
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 11
  • Rotatable Bond Count: 2
  • Complexity: 119
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 0.1
  • Topological Polar Surface Area: 52Ų

Experimental Properties

  • Density: 1.0±0.1 g/cm3
  • Boiling Point: 275.3±20.0 °C at 760 mmHg
  • Flash Point: 141.7±21.3 °C
  • Refractive Index: 1.553
  • PSA: 52.04
  • Vapor Pressure: 0.0±0.6 mmHg at 25°C

2-phenylpropane-1,2-diamine Security Information

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Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
TRC
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$ 50.00 2022-06-07
TRC
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$ 185.00 2022-06-07
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$ 295.00 2022-06-07
Enamine
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$1086.0 2023-09-15
Enamine
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Enamine
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Enamine
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Enamine
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